5-Boc-2,5-diazaspiro[3.5]nonane oxalate
Overview
Description
5-Boc-2,5-diazaspiro[3.5]nonane oxalate: is a heterocyclic compound with the molecular formula C14H24N2O6. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The compound features a spirocyclic structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate typically involves the protection of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group, followed by the formation of the spirocyclic structure. One common method involves the reaction of a suitable diamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected intermediate. This intermediate is then cyclized to form the spirocyclic structure, followed by the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Boc-protected nitrogen atoms can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine, which can then participate in further chemical transformations.
Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent can be used to remove the Boc groups.
Cyclization: Various cyclization agents and catalysts can be employed, depending on the desired ring structure.
Major Products:
Substituted Derivatives: New compounds with different functional groups attached to the nitrogen atoms.
Free Amines: Resulting from the deprotection of Boc groups.
Complex Ring Systems: Formed through further cyclization reactions.
Scientific Research Applications
Chemistry: 5-Boc-2,5-diazaspiro[3.5]nonane oxalate is used as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of specialty chemicals and advanced materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure can also influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
- 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
- 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate
Comparison: 5-Boc-2,5-diazaspiro[3.5]nonane oxalate is unique due to its specific spirocyclic structure and Boc protection, which provide distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the Boc group also allows for selective deprotection, enabling the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-5-4-6-12(14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZFDVHPOHCJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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